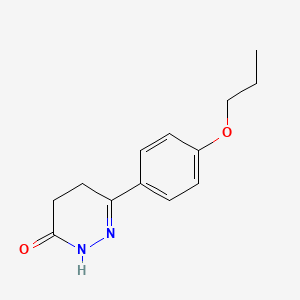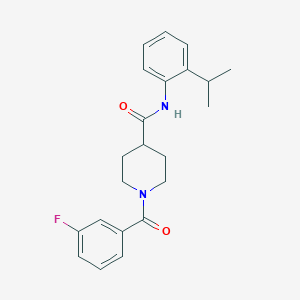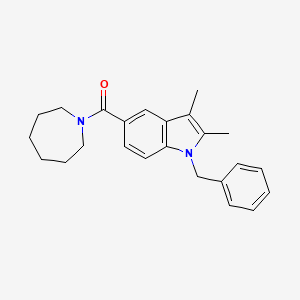![molecular formula C19H27NO4 B4665926 ethyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4665926.png)
ethyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate
Übersicht
Beschreibung
Ethyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate, also known as EDP-106, is a small molecule drug that has been recently developed for scientific research purposes. It is a selective and potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK), which plays a crucial role in the activation of immune cells. EDP-106 has shown potential in the treatment of various autoimmune diseases and cancers.
Wirkmechanismus
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the activation and differentiation of B cells. BTK activation leads to the phosphorylation of downstream signaling molecules, eventually resulting in the production of cytokines and other inflammatory mediators. ethyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate selectively binds to the active site of BTK, inhibiting its enzymatic activity and downstream signaling. This results in the suppression of B-cell activation and the attenuation of the immune response.
Biochemical and Physiological Effects:
ethyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has been shown to have several biochemical and physiological effects, including the inhibition of B-cell activation, the attenuation of cytokine production, and the inhibition of cancer cell proliferation. In preclinical studies, ethyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has been shown to reduce the severity of autoimmune diseases and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate for laboratory experiments is its selectivity and potency. It has been shown to selectively inhibit BTK without affecting other kinases, making it a valuable tool for studying the BCR signaling pathway and immune cell activation. However, one limitation of ethyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate is its relatively short half-life and low bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the development and application of ethyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and half-life. Another direction is the exploration of its therapeutic potential in other autoimmune diseases and cancers. Finally, the development of novel BTK inhibitors based on the structure of ethyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate may lead to the discovery of more potent and selective inhibitors for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, systemic lupus erythematosus, multiple sclerosis, and certain types of cancers. It has been shown to selectively inhibit BTK, which is responsible for the activation of B cells, T cells, and other immune cells. By inhibiting BTK, ethyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate can suppress the immune response, leading to the attenuation of autoimmune diseases and the inhibition of cancer cell proliferation.
Eigenschaften
IUPAC Name |
ethyl 1-[2-(2,5-dimethylphenoxy)propanoyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-5-23-19(22)16-8-10-20(11-9-16)18(21)15(4)24-17-12-13(2)6-7-14(17)3/h6-7,12,15-16H,5,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHCAAFPKPNJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C)OC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(pentafluorophenyl)acetamide](/img/structure/B4665847.png)
![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B4665849.png)
![methyl 5-methyl-4-phenyl-2-{[(propylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4665853.png)
![4-[3-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4665861.png)

![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}-3-methylpiperidine](/img/structure/B4665876.png)
![2-[2-(1-ethyl-1H-indol-3-yl)-2-oxoethoxy]benzamide](/img/structure/B4665893.png)

![2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4665904.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4665907.png)


![2,6-dimethoxy-4-[4-(4-phenoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4665923.png)
